3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazoloquinoline core fused with a dioxole ring and substituted with phenyl and fluorophenyl groups.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalytic processes and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl rings, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. .
Scientific Research Applications
3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline include other pyrazoloquinoline derivatives and fused heterocyclic compounds. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their chemical and biological properties. Examples of similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Pyrazolo[3,4-b]pyridine derivatives The uniqueness of this compound lies in its specific substitution pattern and the presence of the dioxole ring, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN3O2/c24-15-8-6-14(7-9-15)22-18-12-25-19-11-21-20(28-13-29-21)10-17(19)23(18)27(26-22)16-4-2-1-3-5-16/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEYVHSJSBYAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=CC=C5)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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